3,5-Dichloro-6-isopropylpyrazine-2-carboxamide
Overview
Description
3,5-Dichloro-6-isopropylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazine class Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-6-isopropylpyrazine-2-carboxamide typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of isopropylamine with chloroacetic acid to form an intermediate, which is then further reacted with dichloropyrazine under controlled conditions to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-6-isopropylpyrazine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed: The reactions can lead to the formation of various derivatives and analogs, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.
Scientific Research Applications
3,5-Dichloro-6-isopropylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs or treatments.
Industry: The compound can be utilized in the manufacturing of various chemical products, such as agrochemicals or pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 3,5-Dichloro-6-isopropylpyrazine-2-carboxamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
3,5-Dichloro-6-isopropylpyrazine-2-carboxamide is unique due to its specific structural features and potential applications. Similar compounds include other pyrazine derivatives, such as 2,6-Dichloropyrazine and 3,5-Dichloropyrazine. These compounds share the pyrazine core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
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Properties
IUPAC Name |
3,5-dichloro-6-propan-2-ylpyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c1-3(2)4-6(9)13-7(10)5(12-4)8(11)14/h3H,1-2H3,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSCOTILBRDYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(C(=N1)C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743584 | |
Record name | 3,5-Dichloro-6-(propan-2-yl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254058-25-7 | |
Record name | 3,5-Dichloro-6-(propan-2-yl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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